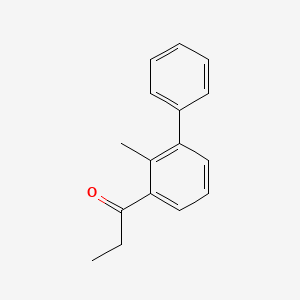
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects. This compound is characterized by the presence of a morpholine ring and a nitro group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride typically involves the reaction of p-nitrobenzoyl chloride with 2-(morpholino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: p-Aminobenzamide, N-(2-morpholinoethyl)-.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: p-Nitrobenzoic acid and 2-(morpholino)ethylamine.
科学研究应用
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression.
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Sulpiride: A benzamide antipsychotic drug that acts as a selective dopamine D2 receptor antagonist.
Uniqueness
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a nitro group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other benzamide derivatives.
属性
CAS 编号 |
1603-32-3 |
|---|---|
分子式 |
C13H18ClN3O4 |
分子量 |
315.75 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O4.ClH/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15;/h1-4H,5-10H2,(H,14,17);1H |
InChI 键 |
YAPDBNGTUBYAOV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


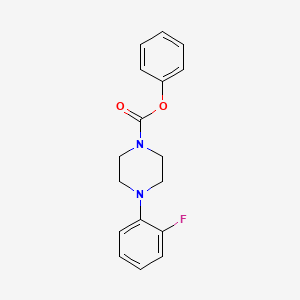
![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
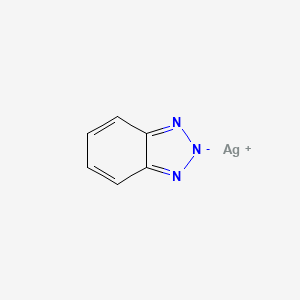
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)

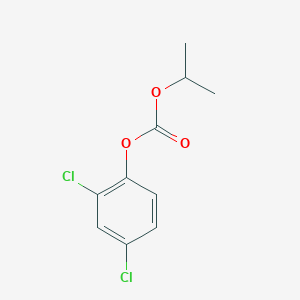

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
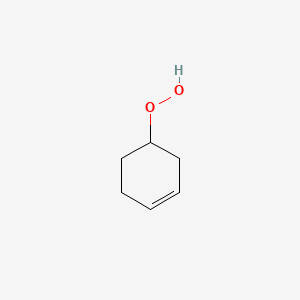
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
